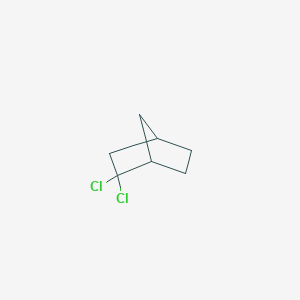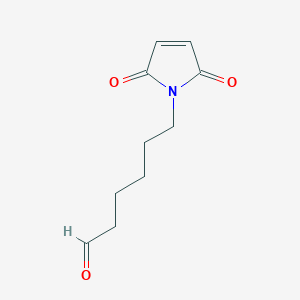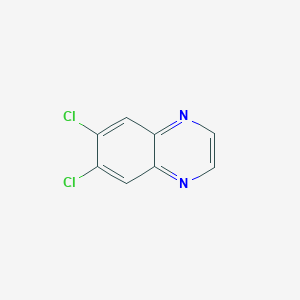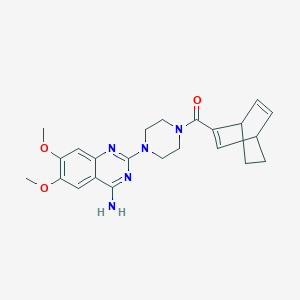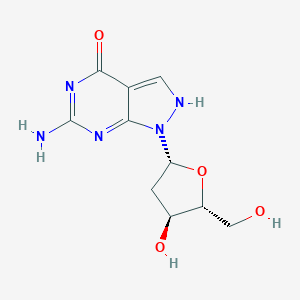
8-Aza-7-deaza-2'-deoxyguanosine
描述
8-Aza-7-deaza-2’-deoxyguanosine: is a modified nucleoside that has garnered significant interest in the field of nucleic acid research. This compound is a derivative of guanosine, where the nitrogen atom at position 8 is replaced by a carbon atom, and the nitrogen atom at position 7 is replaced by a carbon atom, resulting in a pyrazolo[3,4-d]pyrimidine structure. This modification alters the base pairing properties and stability of nucleic acids, making it a valuable tool in various scientific applications.
作用机制
Target of Action
The primary targets of 8-Aza-7-deaza-2’-deoxyguanosine are the nucleosides in DNA . It is incorporated into oligonucleotides during solid-phase synthesis . The compound forms stable base pairs with 2’-deoxy-5-methylisocytidine in DNA with antiparallel chain orientation and with 2’-deoxycytidine in duplexes with parallel chains .
Mode of Action
8-Aza-7-deaza-2’-deoxyguanosine interacts with its targets by forming stable base pairs in DNA . The side chain of the compound is introduced by the Sonogashira cross-coupling reaction . Duplexes containing this compound are more stabilized compared to those incorporating the non-functionalized 8-aza-7-deaza-2’-deoxyguanosine . This demonstrates that these side chains have steric freedom in duplex DNA .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA synthesis and stability . It is incorporated into oligonucleotides during solid-phase synthesis . The side chains of the compound, introduced by the Sonogashira cross-coupling reaction, contribute to the stabilization of duplex DNA .
Pharmacokinetics
Its incorporation into oligonucleotides during solid-phase synthesis suggests that it may be well-absorbed and distributed in the body
Result of Action
The result of the action of 8-Aza-7-deaza-2’-deoxyguanosine is the stabilization of duplex DNA . Duplexes containing this compound are more stabilized compared to those incorporating the non-functionalized 8-aza-7-deaza-2’-deoxyguanosine . This stabilization is significant in both parallel and antiparallel DNA .
Action Environment
The action of 8-Aza-7-deaza-2’-deoxyguanosine is influenced by the environment in which it is used. For instance, the compound should be stored in a dry, well-ventilated area at 0 °C to protect it from heat and to maintain its stability . The bulky halogen substituents of the compound are well accommodated in the grooves of both antiparallel and parallel DNA , suggesting that the compound’s action, efficacy, and stability may be influenced by the structural characteristics of the DNA.
生化分析
Biochemical Properties
8-Aza-7-deaza-2’-deoxyguanosine interacts with various enzymes and proteins during biochemical reactions . For instance, it has been synthesized using the Sonogashira cross-coupling reaction . The compound’s side chain was introduced by this reaction, and phosphoramidites were synthesized . The duplexes containing 8-Aza-7-deaza-2’-deoxyguanosine are more stabilized compared to those incorporating the non-functionalized 8-aza-7-deaza-2’-deoxyguanosine .
Cellular Effects
This suggests that 8-Aza-7-deaza-2’-deoxyguanosine may influence cell function by affecting the stability of DNA structures .
Molecular Mechanism
At the molecular level, 8-Aza-7-deaza-2’-deoxyguanosine exerts its effects through its unique base pairing properties . The compound shows almost identical base pairing stability as those containing 2’-deoxyisoguanosine, while its 7-substituted derivatives induce a significant duplex stabilization .
Temporal Effects in Laboratory Settings
It is known that the compound’s side chains have steric freedom in duplex DNA, suggesting that it may have long-term stability .
Metabolic Pathways
Given its role in stabilizing DNA duplexes, it is likely that the compound interacts with enzymes involved in DNA replication and repair .
Subcellular Localization
Given its role in DNA stabilization, it is likely that the compound is localized to the nucleus where DNA replication and repair occur .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aza-7-deaza-2’-deoxyguanosine typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the deoxyribose sugar moiety. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Glycosylation: The pyrazolo[3,4-d]pyrimidine core is then glycosylated with a protected deoxyribose sugar using a glycosyl donor and a suitable catalyst.
Deprotection: The final step involves the removal of protecting groups to yield the desired 8-Aza-7-deaza-2’-deoxyguanosine.
Industrial Production Methods: Industrial production of 8-Aza-7-deaza-2’-deoxyguanosine follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: 8-Aza-7-deaza-2’-deoxyguanosine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 7-position, where halogen substituents can be introduced.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Click Chemistry: The azide-alkyne cycloaddition reaction is commonly used to functionalize the compound with various side chains.
Common Reagents and Conditions:
Substitution Reactions: Halogenating agents such as bromine or iodine are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Click Chemistry: Copper(I) catalysts are used to facilitate the azide-alkyne cycloaddition reaction.
Major Products:
Halogenated Derivatives: Introduction of halogen atoms at the 7-position enhances the stability of nucleic acid duplexes.
Functionalized Nucleosides: The azide-alkyne cycloaddition reaction yields nucleosides with various functional groups, useful for further applications.
科学研究应用
8-Aza-7-deaza-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: It is used to study the stability and base pairing properties of modified nucleic acids.
Biology: The compound is incorporated into oligonucleotides to investigate their interactions with proteins and other biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the synthesis of fluorescent probes and other diagnostic tools.
相似化合物的比较
2’-Deoxyguanosine: The unmodified counterpart of 8-Aza-7-deaza-2’-deoxyguanosine.
8-Aza-7-deaza-2’-deoxyisoguanosine: A similar compound with modifications at different positions, affecting its base pairing properties.
7-Bromo-8-aza-7-deaza-2’-deoxyguanosine: A halogenated derivative with enhanced stability in nucleic acid duplexes.
Uniqueness: 8-Aza-7-deaza-2’-deoxyguanosine is unique due to its pyrazolo[3,4-d]pyrimidine structure, which imparts distinct base pairing properties and stability to nucleic acids. This makes it a valuable tool for various scientific applications, particularly in the study of nucleic acid interactions and the development of diagnostic and therapeutic agents.
属性
IUPAC Name |
6-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-4(9(18)14-10)2-12-15(8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,13,14,18)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLZQBWJRMFLAD-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 8-aza-7-deaza-2′-deoxyguanosine (c7z8Gd) affect DNA duplex stability compared to canonical 2′-deoxyguanosine?
A1: Research indicates that replacing 2′-deoxyguanosine with c7z8Gd generally increases the thermal stability of DNA duplexes [, ]. This enhanced stability is attributed to several factors:
- Increased Polarizability: The c7z8Gd base exhibits greater polarizability than guanine, contributing to stronger stacking interactions between adjacent bases within the duplex [].
- Hydrophobic Interactions: The modified base's structure may promote favorable hydrophobic interactions within the DNA helix, further stabilizing the duplex [].
- Potential for Additional Hydrogen Bonding: Studies suggest that, in specific contexts, c7z8Gd can participate in an additional hydrogen bond with its complementary base, further enhancing duplex stability [].
Q2: Can you elaborate on the influence of halogen substituents at the 7-position of c7z8Gd on duplex stability?
A2: Introducing halogen atoms, particularly bromine or iodine, at the 7-position of c7z8Gd can dramatically increase duplex stability [, ]. For instance, oligonucleotides containing 7-bromo-c7z8Gd or 7-iodo-c7z8Gd exhibited significantly higher melting temperatures (Tm) compared to those with unmodified c7z8Gd or canonical guanine []. This heightened stability is attributed to the formation of halogen bonds between the halogen substituents and the N(3) atoms of adjacent nucleobases within the DNA helix [].
Q3: What are the advantages of using c7z8Gd as a building block for oligonucleotide synthesis?
A3: c7z8Gd offers several advantages in oligonucleotide synthesis:
- Enhanced Duplex Stability: As mentioned earlier, c7z8Gd generally increases duplex stability, allowing for the design of shorter probes with higher target affinity [, ].
- Modulation of Enzymatic Activity: Incorporation of c7z8Gd in specific positions within oligonucleotides can influence their interaction with enzymes like endonucleases. For example, replacing a specific guanine with c7z8Gd in an oligonucleotide recognition sequence was shown to enhance the cleavage rate by the restriction enzyme EcoRI [].
- Functionalization Potential: The modified base can be further derivatized at the 7-position with various functionalities, such as propynyl or octadiynyl groups [, ]. These modifications provide handles for further conjugation with fluorescent dyes, affinity tags, or other moieties, expanding the applications of c7z8Gd-containing oligonucleotides in bioconjugation, diagnostics, and therapeutics.
Q4: Are there any specific applications where c7z8Gd derivatives have shown promise?
A4: Yes, the unique properties of c7z8Gd derivatives have led to their exploration in various applications:
- Fluorescent Probes: c7z8Gd derivatives bearing fluorescent dyes, such as coumarin, have been synthesized and investigated for their potential as fluorescent probes for nucleic acid detection [].
- Cross-linking Studies: The incorporation of alkyne-modified c7z8Gd derivatives enables the creation of cross-linked DNA duplexes through click chemistry reactions []. These cross-linked structures are valuable tools for investigating DNA structure, dynamics, and interactions with other molecules.
Q5: Are there any known limitations or drawbacks associated with the use of c7z8Gd in oligonucleotide synthesis?
A5: While c7z8Gd presents numerous advantages, some potential limitations should be considered:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


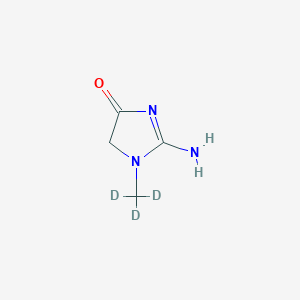
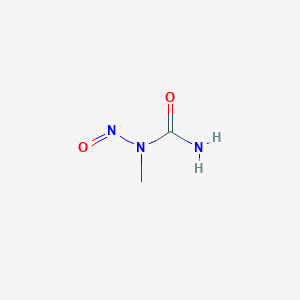
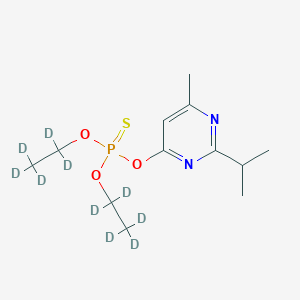

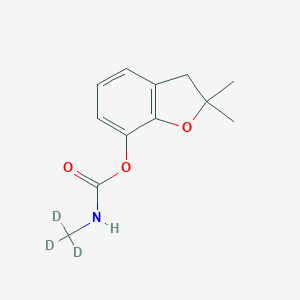
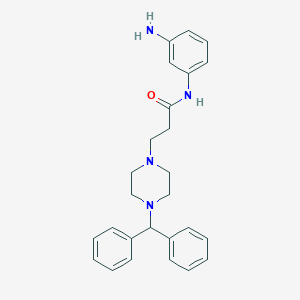
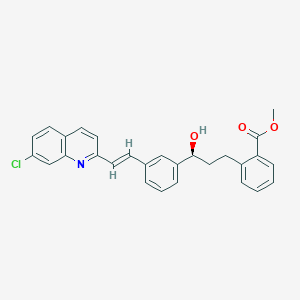
![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)
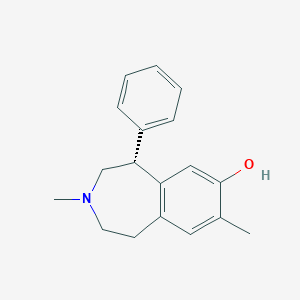
![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)
